5'-Iodospiro[cyclopropane-1,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Iodospiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound featuring a cyclopropane ring fused to an indolinone moiety with an iodine atom at the 5’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Iodospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts as a safe alternative to diazo-compounds . This method is advantageous due to its high yields and diastereoselectivity. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for 5’-Iodospiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Iodospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or thiols, and solvents like ethanol or dichloromethane. Reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds and polycyclic structures, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promising anticancer activity against several human cancer cell lines, including prostate, cervical, lung, and breast cancer.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex spirocyclic structures, which are important in drug discovery and development.
Biological Studies: The compound’s unique structure makes it a useful tool for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 5’-Iodospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, leading to the disruption of cellular processes. For instance, it has been shown to induce apoptosis in cancer cells by arresting the cell cycle in the G0/G1 phase and activating caspase-3 . This apoptotic pathway involves the loss of mitochondrial membrane potential and the activation of downstream signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,3’-indolin]-2’-ones: These compounds share the spirocyclic structure but lack the iodine atom at the 5’ position.
Spiropyrans: These photochromic compounds can switch between different isomeric forms under light, making them useful in smart materials.
Uniqueness
The presence of the iodine atom at the 5’ position in 5’-Iodospiro[cyclopropane-1,3’-indolin]-2’-one imparts unique reactivity and biological activity compared to its non-iodinated counterparts. This makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions.
Eigenschaften
Molekularformel |
C10H8INO |
---|---|
Molekulargewicht |
285.08 g/mol |
IUPAC-Name |
5-iodospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H8INO/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4H2,(H,12,13) |
InChI-Schlüssel |
PUOWFEUVDHNAFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3=C(C=CC(=C3)I)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.